molecular formula C16H24N2O2 B13341187 tert-Butyl 5-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 5-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13341187
M. Wt: 276.37 g/mol
InChI Key: XVETVKNJHRHCON-UHFFFAOYSA-N
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Description

tert-Butyl 5-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of quinoline derivatives with tert-butyl carbamate and aminoethyl groups under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of α,β-unsaturated aldehydes as starting materials has been reported in the synthesis of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form various derivatives .

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: In medicine, the compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combination of the tert-butyl group, aminoethyl group, and dihydroquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 5-(1-aminoethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11(17)12-7-5-9-14-13(12)8-6-10-18(14)15(19)20-16(2,3)4/h5,7,9,11H,6,8,10,17H2,1-4H3

InChI Key

XVETVKNJHRHCON-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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